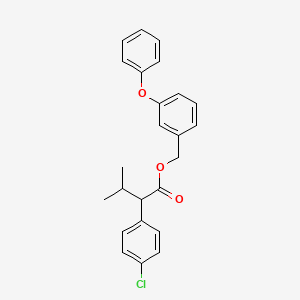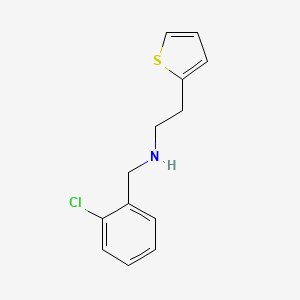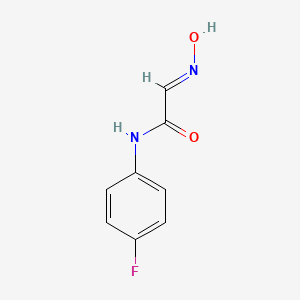
4-Chlor-6-(Trifluormethyl)pyrimidin
Übersicht
Beschreibung
4-Chloro-6-(trifluoromethyl)pyrimidine (4-Cl-6-TFP) is a heterocyclic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. 4-Cl-6-TFP has been studied extensively for its unique properties and potential applications in a wide range of fields, including organic synthesis, drug discovery, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
4-Chlor-6-(Trifluormethyl)pyrimidin ist ein wertvolles Zwischenprodukt bei der Synthese pharmazeutischer Verbindungen. Seine einzigartige Struktur ermöglicht die Herstellung verschiedener bioaktiver Moleküle, insbesondere solcher mit potenziellen Antitumor-, antimikrobiellen und entzündungshemmenden Eigenschaften . Insbesondere die Trifluormethylgruppe ist dafür bekannt, die biologische Aktivität und metabolische Stabilität von Pharmazeutika zu erhöhen.
Wirkmechanismus
Target of Action
It is known that trifluoromethyl groups in molecules can interact with various enzymes and receptors in the body .
Mode of Action
Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
It is known that trifluoromethyl groups can influence various biochemical pathways due to their electronegativity, size, electrostatic interactions, and lipophilicity .
Pharmacokinetics
The trifluoromethyl group in molecules is known to influence these properties, potentially affecting the bioavailability of the compound .
Result of Action
Compounds with a trifluoromethyl group have been shown to exhibit various biological activities, such as anti-hiv-1 activity and cyclooxygenase-2 inhibition .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-(trifluoromethyl)pyrimidine. For example, the compound’s storage temperature can affect its stability . Additionally, the trifluoromethyl group in the molecule can interact with various environmental factors, potentially influencing the compound’s action and efficacy .
Biochemische Analyse
Biochemical Properties
4-Chloro-6-(trifluoromethyl)pyrimidine plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells . The nature of these interactions often involves the binding of 4-Chloro-6-(trifluoromethyl)pyrimidine to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 4-Chloro-6-(trifluoromethyl)pyrimidine on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that 4-Chloro-6-(trifluoromethyl)pyrimidine can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to altered metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 4-Chloro-6-(trifluoromethyl)pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites . This binding interaction results in the modulation of downstream signaling pathways and changes in gene expression, ultimately affecting cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(trifluoromethyl)pyrimidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-6-(trifluoromethyl)pyrimidine remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged alterations in gene expression.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(trifluoromethyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of metabolic pathways . At higher doses, it can cause toxic or adverse effects, including organ toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
4-Chloro-6-(trifluoromethyl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it has been shown to inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis . This inhibition can lead to altered metabolic flux and changes in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Chloro-6-(trifluoromethyl)pyrimidine within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 4-Chloro-6-(trifluoromethyl)pyrimidine within tissues can also influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(trifluoromethyl)pyrimidine is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and modulate gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.
Eigenschaften
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-1-3(5(7,8)9)10-2-11-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSPDLZOMUDHQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468288 | |
| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37552-81-1 | |
| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

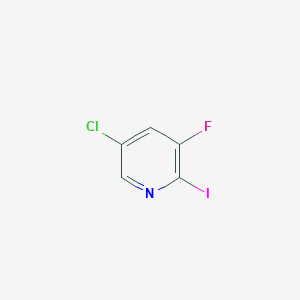
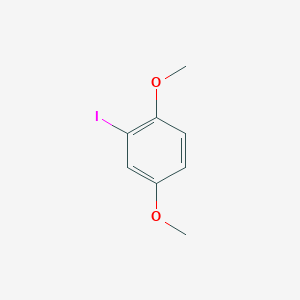
![Phenyl[2-(trimethylsilyl)phenyl]iodonium Trifluoromethanesulfonate](/img/structure/B1588826.png)
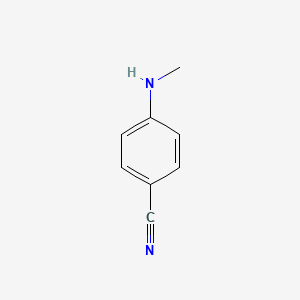
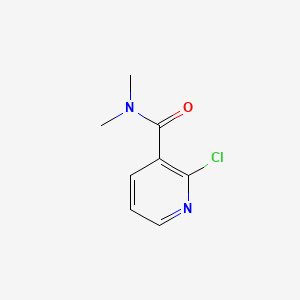
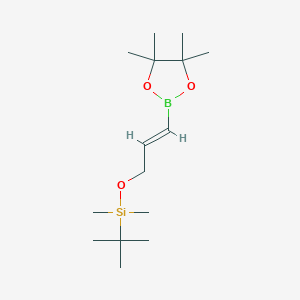
![3-Nitro-4-oxo-1,4-dihydroimidazo[5,1-c][1,2,4]triazine-8-carboxamide](/img/structure/B1588833.png)

